molecular formula C13H15NO B1274564 3-(Furan-2-yl)-3-phenylpropan-1-amine CAS No. 374910-04-0

3-(Furan-2-yl)-3-phenylpropan-1-amine

Cat. No.: B1274564
CAS No.: 374910-04-0
M. Wt: 201.26 g/mol
InChI Key: UHZRFMKKTZNLNH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-phenylpropan-1-amine is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Biological Activity

3-(Furan-2-yl)-3-phenylpropan-1-amine, a compound characterized by a furan ring and a phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H15_{15}NO, with a molecular weight of approximately 215.27 g/mol. The structure features a furan moiety attached to a phenyl group via a propanamine chain, which is pivotal for its biological activity.

Antimicrobial Activity

Numerous studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Research has shown that furan derivatives can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial activity, with some derivatives achieving MIC values as low as 64 µg/mL against E. coli .
Compound NameMIC (µg/mL)Target Bacteria
This compoundTBDE. coli, S. aureus
Furan Derivative A64E. coli
Furan Derivative BTBDS. aureus

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis.
  • Receptor Modulation : It can bind to various receptors, leading to altered signaling pathways that affect cellular responses.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several furan derivatives against clinical pathogens. The results indicated that compounds similar to 3-(Furan-2-yl)-3-phenylpropan-1-amines showed promising antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds revealed that some derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. Variations in substituents on the furan or phenyl rings can significantly impact the potency and selectivity of these compounds .

Properties

IUPAC Name

3-(furan-2-yl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZRFMKKTZNLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389887
Record name 3-Furan-2-yl-3-phenyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374910-04-0
Record name 3-Furan-2-yl-3-phenyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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